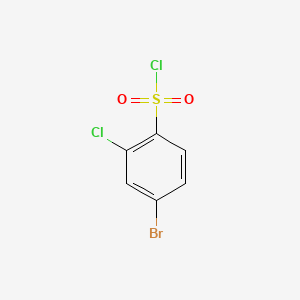

4-Bromo-2-chlorobenzenesulfonyl chloride

Descripción general

Descripción

4-Bromo-2-chlorobenzenesulfonyl chloride is an organic compound with the molecular formula C6H3BrCl2O2S and a molecular weight of 289.96 g/mol . It is a yellow crystalline solid that is moisture-sensitive and has a melting point of 76-81°C . This compound is commonly used as a reagent in organic synthesis due to its reactivity and versatility .

Mecanismo De Acción

Target of Action

4-Bromo-2-chlorobenzenesulfonyl chloride is a chemical compound used in various biochemical research .

Mode of Action

It is known that sulfonyl chlorides, in general, are reactive and can undergo various chemical reactions, including nucleophilic substitution and addition reactions .

Biochemical Pathways

It is used as an activating agent in the synthesis of oligodeoxyribo- and oligoribo- nucleotides in solution .

Result of Action

It is used in the synthesis of 4-(n-allylsulfamoyl)phenylboronic acid , indicating that it can participate in the formation of various organic compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture and should be stored in a cool, dry, well-ventilated area . It is also recommended to use this compound under inert gas and ensure adequate ventilation during use .

Métodos De Preparación

4-Bromo-2-chlorobenzenesulfonyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of 4-bromo-2-chlorobenzenesulfonamide with thionyl chloride (SOCl2) under controlled conditions . The reaction typically takes place at room temperature and requires an inert atmosphere to prevent moisture from interfering with the reaction . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the product’s purity .

Análisis De Reacciones Químicas

4-Bromo-2-chlorobenzenesulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.

Oxidation and Reduction Reactions: While specific oxidation and reduction reactions involving this compound are less common, it can participate in such reactions under appropriate conditions.

Hydrolysis: In the presence of water, it can hydrolyze to form 4-bromo-2-chlorobenzenesulfonic acid.

Common reagents used in these reactions include bases like triethylamine and solvents such as dichloromethane . The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

4-Bromo-2-chlorobenzenesulfonyl chloride has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

4-Bromo-2-chlorobenzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as:

2-Chlorobenzenesulfonyl chloride: Similar in structure but lacks the bromine atom, making it less reactive in certain reactions.

4-Bromobenzenesulfonyl chloride: Lacks the chlorine atom, which can affect its reactivity and selectivity in reactions.

4-Chlorobenzenesulfonyl chloride: Similar to 2-chlorobenzenesulfonyl chloride but with the chlorine atom in a different position, affecting its reactivity.

The uniqueness of this compound lies in its dual halogen substitution, which provides distinct reactivity and selectivity in various chemical reactions .

Actividad Biológica

4-Bromo-2-chlorobenzenesulfonyl chloride (CAS Number: 351003-52-6) is a sulfonyl chloride compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of bromine and chlorine substituents on the benzene ring, contributes to its reactivity and biological activity. This article reviews the biological effects, synthetic applications, and relevant case studies associated with this compound.

Molecular Formula: C₆H₃BrCl₂O₂S

Molecular Weight: 289.95 g/mol

Melting Point: 76°C to 81°C

IUPAC Name: this compound

The compound is moisture-sensitive and should be handled with care to avoid hydrolysis, which can lead to the formation of less reactive products.

Antimicrobial Properties

Research has indicated that sulfonyl chlorides, including this compound, exhibit antimicrobial properties. A study highlighted its potential as a precursor for synthesizing compounds with enhanced antibacterial activity against various pathogens. The mechanism often involves the formation of sulfonamide derivatives that inhibit bacterial growth through interference with folic acid synthesis pathways .

Enzyme Inhibition

This compound has been investigated for its role in enzyme inhibition. It acts as a selective inhibitor of certain serine proteases, which are critical in various physiological processes. For instance, it has been shown to inhibit human vanilloid receptor 1 (TRPV1), which is involved in pain perception and inflammatory responses . This inhibition can potentially lead to analgesic effects, making it a candidate for pain management therapies.

Synthetic Applications

The compound serves as an important intermediate in organic synthesis. It is frequently utilized in the preparation of biologically active molecules through various coupling reactions. Notably, it has been used in Suzuki coupling reactions to synthesize complex aromatic compounds .

| Reaction Type | Substrate | Yield (%) |

|---|---|---|

| Suzuki Coupling | p-Tolylboronic Acid | 52% |

| Desulfitative Cross-Coupling | Sodium Benzenesulfinate | 66% |

| Coupling with Aryl Bromides | Various Aryl Halides | Up to 80% |

Case Studies

- Synthesis of G-Secretase Inhibitors : Research demonstrated that derivatives synthesized from this compound exhibited potent inhibitory activity against gamma-secretase, an enzyme implicated in Alzheimer's disease pathology .

- Antiproliferative Activity : A study reported that certain sulfonamide derivatives derived from this compound showed significant antiproliferative activity against cancer cell lines, suggesting its potential role in cancer therapeutics .

- Environmental Impact : Investigations into the degradation of related chlorinated compounds have revealed insights into the environmental persistence and toxicity of such substances. The presence of chloride ions was found to affect the degradation rates of these compounds under oxidative conditions .

Propiedades

IUPAC Name |

4-bromo-2-chlorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECYEHWJPRPCOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370491 | |

| Record name | 4-Bromo-2-chlorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-52-6 | |

| Record name | 4-Bromo-2-chlorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-chlorobenzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.